molecular formula C10H12N2O2 B13199740 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B13199740
M. Wt: 192.21 g/mol
InChI Key: JDWZBLYBELFUAW-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound that features a pyrimidine ring substituted with a cyclopropylmethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethylamine with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-8(10(13)14)5-11-9(12-6)4-7-2-3-7/h5,7H,2-4H2,1H3,(H,13,14)

InChI Key

JDWZBLYBELFUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)CC2CC2

Origin of Product

United States

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